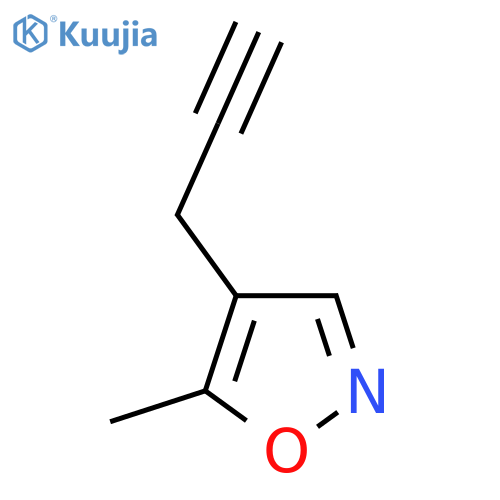

Cas no 2228328-27-4 (5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole)

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole

- 2228328-27-4

- EN300-1833314

-

- インチ: 1S/C7H7NO/c1-3-4-7-5-8-9-6(7)2/h1,5H,4H2,2H3

- InChIKey: RYUFEVXMLRKZLI-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C=N1)CC#C

計算された属性

- せいみつぶんしりょう: 121.052763847g/mol

- どういたいしつりょう: 121.052763847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 26Ų

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1833314-1.0g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 1g |

$1429.0 | 2023-06-03 | ||

| Enamine | EN300-1833314-0.25g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 0.25g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-0.5g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 0.5g |

$1372.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-5g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 5g |

$4143.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-10g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 10g |

$6144.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-0.05g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 0.05g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-0.1g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 0.1g |

$1257.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-2.5g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 2.5g |

$2800.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-1g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 1g |

$1429.0 | 2023-09-19 | ||

| Enamine | EN300-1833314-10.0g |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole |

2228328-27-4 | 10g |

$6144.0 | 2023-06-03 |

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole 関連文献

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazoleに関する追加情報

Comprehensive Overview of 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole (CAS No. 2228328-27-4)

The compound 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole, identified by its CAS number 2228328-27-4, is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This 1,2-oxazole derivative features a methyl group at the 5-position and a prop-2-yn-1-yl substituent at the 4-position, making it a versatile building block for synthetic chemistry. Researchers are particularly interested in its role as a bioactive scaffold, which could lead to breakthroughs in drug discovery and material science.

In the context of current scientific trends, 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole aligns with the growing demand for sustainable synthetic methodologies and green chemistry. Its structure allows for modular functionalization, enabling the development of novel heterocyclic compounds with tailored properties. The compound's alkyne moiety (prop-2-yn-1-yl group) is particularly noteworthy, as it facilitates click chemistry reactions—a hot topic in modern organic synthesis. This feature makes it a valuable tool for researchers exploring bioconjugation techniques or designing molecular probes for biological studies.

From a commercial perspective, CAS 2228328-27-4 has become a subject of interest for fine chemical suppliers and contract research organizations (CROs). The compound's potential as a pharmaceutical intermediate has led to increased inquiries about its synthesis route, purity specifications, and scalability. Analytical data suggests that this oxazole derivative exhibits good stability under standard laboratory conditions, making it suitable for various medicinal chemistry applications. Its lipophilicity profile and hydrogen-bonding capacity are also being studied for drug-like properties assessment.

The scientific community has shown particular interest in the structure-activity relationships (SAR) of 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole. Preliminary studies indicate that modifications to its core structure could yield compounds with enhanced biological activity or improved physicochemical properties. This aligns with current research priorities in fragment-based drug design and privileged structure exploration. The compound's molecular weight (139.16 g/mol) and polar surface area make it particularly interesting for CNS drug development projects where blood-brain barrier penetration is crucial.

In analytical chemistry, 2228328-27-4 presents interesting challenges and opportunities for chromatographic separation and spectroscopic characterization. Recent publications have discussed optimal HPLC methods for its analysis, as well as its distinctive NMR fingerprint patterns. The compound's UV absorption characteristics also make it suitable for photophysical studies, particularly in the development of fluorescent tags or sensor molecules. These applications are highly relevant to current research in chemical biology and diagnostic reagent development.

From a regulatory standpoint, while 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole is not currently classified as a controlled substance, researchers should consult appropriate chemical safety guidelines when handling this material. The compound's material safety data sheet (MSDS) should be carefully reviewed for proper laboratory handling procedures. Current good manufacturing practices (cGMP) may apply for those considering its use in pharmaceutical production environments.

The future research directions for CAS 2228328-27-4 appear promising, with potential applications extending into catalysis and material science. Its heterocyclic core could serve as a ligand in transition metal complexes, while its conjugated system might be exploited for organic electronic materials. These diverse applications reflect the compound's versatility and the growing importance of multidisciplinary chemical research in addressing contemporary scientific challenges.

For researchers seeking custom synthesis of 5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole, several specialty chemical providers now offer this compound with various purity grades and packaging options. The development of cost-effective synthetic routes remains an active area of investigation, with recent patents disclosing improved methods for its preparation. As interest in this oxazole derivative continues to grow, we can anticipate more publications exploring its chemical reactivity and potential industrial applications in the coming years.

2228328-27-4 (5-methyl-4-(prop-2-yn-1-yl)-1,2-oxazole) 関連製品

- 269739-78-8(Aglaxiflorin D)

- 1408075-97-7(trans-3-methylsulfonylcyclobutylamine hydrochloride)

- 1823835-67-1(Benzyl (azepan-3-ylmethyl)carbamate)

- 30746-54-4(2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate)

- 1391112-68-7(4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid)

- 148324-55-4((2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid)

- 899931-67-0(2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide)

- 1203306-12-0(5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)

- 1105233-79-1(4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide)

- 2649069-97-4(2-(2-isocyanatopropan-2-yl)-6,6-dimethylbicyclo3.1.1hept-2-ene)